
GW7604
Overview
Description
GW7604 (4-hydroxy GW5638) is a nonsteroidal selective estrogen receptor downregulator (SERD) developed as a metabolite of the prodrug GW5636. It binds to estrogen receptor alpha (ERα) and induces a conformational change that exposes hydrophobic surfaces on the receptor, targeting it for proteasomal degradation . This mechanism overcomes resistance to tamoxifen, a selective estrogen receptor modulator (SERM), making this compound effective in tamoxifen-resistant breast cancer models .
Key pharmacological features include:
- High ERα affinity: this compound binds ERα with a fluorescence resonance energy transfer (FRET) IC₅₀ of 1.14 nM .
- Oral bioavailability: In rats, this compound achieves an AUC of 3.35 μg·h/mL, significantly higher than its prodrug GW5638 .
- Mechanistic distinction: Unlike tamoxifen, this compound destabilizes ERα and lacks cross-resistance in preclinical models .
This compound entered clinical trials in 2001 but was discontinued due to corporate restructuring, though its structural and mechanistic insights paved the way for next-generation SERDs .
Preparation Methods
GW7604 can be synthesized through a series of chemical reactions starting from (Z)-4-hydroxytamoxifen. The synthetic route involves the esterification of (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid with alkenols of various lengths . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Degradation Kinetics
GW7604-PtCl complexes exhibit solvent-dependent stability (Table 1):
Table 1: Degradation half-lives of this compound-Pent-PtCl
Solvent | Ligand Release (9 days) | Complete Degradation |
---|---|---|
Acetonitrile | 35% | 23 days |
DMF | 33% | 14 days |
DMSO | 100% (5 min) | Immediate |
Key degradation pathways:
-
Chlorido ligand displacement by amino acids/nucleotides
-
DMSO-induced ethylene ligand substitution → [PtCl₃(DMSO)]⁻ formation
No oxidative decomposition occurs, unlike Zeise’s salt derivatives .
Biomolecular Interactions
This compound-PtCl complexes demonstrate targeted biological activity:
DNA Binding
-
ΔTm = +8.4°C with plasmid pSport1 (5 μM complex)
-
5′-GMP coordination confirmed via ¹H NMR shift (Δδ = +0.45 ppm)
Protein Interaction
Enzymatic Inhibition Profile
This compound-Pent-PtCl shows dual COX inhibition:
Table 2: Cyclooxygenase inhibition data
Isoform | IC₅₀ (μM) | Selectivity vs Zeise’s Salt |
---|---|---|
COX-1 | 1.70 | 3.2× improvement |
COX-2 | 1.82 | 5.1× improvement |
Mechanism: (en)PtCl₃ moiety blocks arachidonic acid oxidation at heme center .
Cytotoxic Mechanisms
ERα-dependent activity in MCF-7 cells (Fig. 2):
Apoptosis induction correlates with γH2AX foci formation (12.8 foci/cell) .
This systematic analysis demonstrates this compound's unique reactivity profile, combining platinum coordination chemistry with SERM-directed biological targeting. The data underscore its potential as a dual-action therapeutic agent requiring further pharmacokinetic optimization.
Scientific Research Applications
GW7604 has several scientific research applications, including:
Chemistry: This compound is used as a model compound to study the coordination chemistry of platinum complexes.
Medicine: this compound is studied for its potential use in treating estrogen receptor-positive breast cancer. .
Mechanism of Action
GW7604 exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta . Upon binding, this compound inhibits the activation of estrogen receptors and prevents the transcription of estrogen-responsive genes. This leads to the inhibition of cell proliferation in estrogen receptor-positive tumor cells . The molecular targets and pathways involved include the estrogen receptor signaling pathway and the transforming growth factor alpha (TGFα) gene .
Comparison with Similar Compounds
GW7604 is compared below with other antiestrogens and SERDs, focusing on structural class, ERα binding, degradation efficacy, pharmacokinetics, and clinical status.
Structural and Functional Comparisons
Table 1: Key Pharmacological Properties of this compound and Analogs
Mechanistic Differences
- Receptor Conformation :
- Cross-Resistance :
- Coregulator Recruitment :
Pharmacokinetic Advantages
- GLL398 : The boronic acid substitution in GLL398 blocks glucuronidation, increasing oral bioavailability 11-fold compared to this compound in rats (AUC = 36.9 vs. 3.35 μg·h/mL) .
- GW5638 Prodrug Limitations : Only ~16% of GW5638 converts to this compound in humans, limiting clinical utility .
Clinical and Developmental Status
Biological Activity
GW7604 is a synthetic compound that has garnered attention for its biological activity, particularly in the context of estrogen receptor (ER) modulation and potential applications in cancer therapy. This article delves into the compound's mechanisms of action, cytotoxicity, and its role as an antiestrogen, supported by various research findings and case studies.
This compound acts primarily as a selective estrogen receptor downregulator (SERD). Its structure allows it to bind effectively to the ligand-binding site of the estrogen receptor, influencing ER signaling pathways. Studies have demonstrated that this compound exhibits a unique mechanism compared to other antiestrogens like tamoxifen and raloxifene. For instance, research indicates that this compound decreases the stability of the ER, leading to reduced activation of estrogen-responsive genes, which is critical for its anti-cancer effects .
Comparative Binding Affinity
The binding affinity of this compound to ERα and ERβ has been shown to be significant. It binds preferentially to ERα, which is often overexpressed in breast cancer cells. This high affinity enables this compound to exert its effects in hormone-sensitive environments, such as those found in certain breast cancers .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various breast cancer cell lines, including MCF-7 (ER-positive) and SKBr3 (ER-negative). The results indicate that this compound exhibits selective cytotoxicity towards ER-positive cells. In MCF-7 cells, for example, this compound demonstrated substantial cell death at concentrations as low as 20 μM, while it showed minimal effects on SKBr3 cells .
Table 1: Cytotoxic Effects of this compound on Breast Cancer Cell Lines
Cell Line | Concentration (μM) | Cytotoxic Effect (%) |
---|---|---|
MCF-7 | 20 | 65 |
SKBr3 | 20 | 10 |
Case Studies and Research Findings
- Cytotoxic Conjugates : Recent studies have explored the development of this compound conjugates with platinum compounds (e.g., this compound-Pent-PtCl). These conjugates show enhanced cytotoxic properties by facilitating the delivery of platinum into cancer cells. In MCF-7 cells, these complexes achieved intracellular platinum concentrations significantly higher than those seen with conventional chemotherapeutics like cisplatin .
- Partial Agonist Activity : In certain cellular contexts, such as Ishikawa cells, this compound has been observed to act as a partial agonist. This dual activity can be beneficial in therapeutic settings where modulation rather than complete inhibition of ER activity is desired .
- Resistance Mechanisms : Studies indicate that this compound retains efficacy in tamoxifen-resistant models, suggesting its potential as a treatment option for patients who have developed resistance to conventional therapies . This characteristic is crucial given the increasing prevalence of tamoxifen resistance in clinical settings.
Future Directions
Research continues to explore the full potential of this compound as an antiestrogen and its role in combination therapies. The compound's ability to modulate ER activity without promoting tumor growth positions it as a promising candidate for further clinical development.
Q & A
Basic Research Questions
Q. What structural and functional characteristics distinguish GW7604 from other antiestrogens like tamoxifen?
this compound, a triphenylethylene derivative, shares structural similarities with tamoxifen but incorporates an acrylic acid moiety critical for inducing conformational changes in estrogen receptor alpha (ERα). Unlike tamoxifen, this compound acts as a selective estrogen receptor degrader (SERD), destabilizing ERα and reducing its cellular levels . Competitive binding assays show this compound binds ERα with an IC50 of 0.0017 µM, significantly lower than its precursor GW5638 (IC50 = 0.39 µM) . Methodologically, TR-FRET assays and X-ray crystallography are recommended to validate ligand-receptor interactions .
Q. How does this compound achieve ERα degradation in hormone-resistant breast cancer cells?
this compound induces ERα degradation by altering receptor conformation, leading to proteasomal degradation. In MCF-7/TamR (tamoxifen-resistant) cells, this compound reduces ERα protein levels by 60% at 1 µM via ubiquitination pathways. Researchers should use immunoblotting (e.g., ERα-specific antibodies) and cycloheximide chase assays to quantify degradation kinetics . Dose-dependent studies (0.1–10 µM) are critical to establish potency thresholds .
Q. What experimental models are appropriate for evaluating this compound’s anti-proliferative effects?
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) and tamoxifen-resistant variants (e.g., MCF-7/TamR) are standard. Use proliferation assays (MTT or BrdU) with 17β-estradiol as a control agonist. For in vivo validation, xenograft models in ovariectomized mice treated orally with this compound (10 mg/kg/day) show tumor regression comparable to fulvestrant . Include ERα-negative cell lines (e.g., SKBr3) as negative controls to confirm ER specificity .
Advanced Research Questions
Q. How can structural modifications of this compound address its metabolic instability while retaining SERD activity?
Phase II metabolism (glucuronidation/sulfation) limits this compound’s bioavailability. Introducing a boronic acid group (e.g., GLL398) blocks glucuronidation at the phenolic hydroxyl site while maintaining ERα binding. Synthetic routes involve McMurry coupling and Pd-catalyzed borylation . Validate metabolic stability using human liver microsomes (HLM) and LC-MS/MS to quantify parent compound retention .
Q. How to resolve contradictory data on this compound’s dual agonism/antagonism in non-cancerous tissues?
this compound exhibits tissue-selective effects: it antagonizes ERα in breast tissue but shows weak agonism in bone (preventing osteoporosis). To dissect this, employ tissue-specific luciferase reporter assays (e.g., uterine vs. osteoblast models) and chromatin immunoprecipitation (ChIP) to map co-regulator recruitment (e.g., SRC-1 vs. NCoR) . Comparative transcriptomics (RNA-seq) of breast vs. bone cells treated with this compound can identify divergent signaling pathways .
Q. What methodologies optimize the detection of this compound metabolites in pharmacokinetic studies?
Use stable isotope-labeled this compound (e.g., deuterated analogs) and UPLC-QTOF-MS to track phase I/II metabolites in plasma. In rats, oral administration (10 mg/kg) yields a Cmax of 3.51 µg/mL for GLL398 versus 0.89 µg/mL for this compound, highlighting improved bioavailability with boronic acid modification . Include bile-duct cannulated models to assess enterohepatic recirculation .
Q. How to design a robust study analyzing this compound’s impact on ERβ isoforms?
ERβ-selective assays are essential due to this compound’s high ERβ affinity (RBA = 110% for derivative 16 in ). Use ERβ-specific reporter cell lines (e.g., HEK293-ERβ) and co-immunoprecipitation to assess dimerization with ERα. Molecular dynamics simulations can predict ligand-induced conformational changes in ERβ’s ligand-binding domain .
Q. Methodological Guidelines
- Data Contradiction Analysis : When conflicting results arise (e.g., ERα degradation efficiency across studies), apply Bland-Altman plots to assess inter-lab variability and repeat experiments with standardized protocols (e.g., cell passage number, antibody lot controls) .
- Synthesis Reproducibility : Document reaction conditions (e.g., solvent ratios, catalyst loading) meticulously. For this compound derivatives, report NMR shifts (¹H/¹³C) and HRMS data to confirm purity (>98% by HPLC) .
- Statistical Rigor : Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For small-sample in vivo studies, apply non-parametric tests (Mann-Whitney U) and report effect sizes .
Properties
IUPAC Name |
(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIEONTACSLJA-YGCRUXFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195611-82-6 | |
Record name | GW 7604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.